N-cycloheptyl-6-(phenylsulfonyl)nicotinamide
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Overview
Description
N-cycloheptyl-6-(phenylsulfonyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-6-(phenylsulfonyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the nicotinamide core.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-(phenylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
N-cycloheptyl-6-(phenylsulfonyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-(phenylsulfonyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative without the cycloheptyl and phenylsulfonyl groups.
Phenylsulfonyl Nicotinamide: Lacks the cycloheptyl group but contains the phenylsulfonyl group.
Cycloheptyl Nicotinamide: Contains the cycloheptyl group but lacks the phenylsulfonyl group.
Uniqueness
N-cycloheptyl-6-(phenylsulfonyl)nicotinamide is unique due to the presence of both the cycloheptyl and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
6-(benzenesulfonyl)-N-cycloheptylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(21-16-8-4-1-2-5-9-16)15-12-13-18(20-14-15)25(23,24)17-10-6-3-7-11-17/h3,6-7,10-14,16H,1-2,4-5,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJZGNXANZRVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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